Cas no 1806655-66-2 (Ethyl 5-hydrazinyl-2-methylbenzoate)
Ethyl 5-hydrazinyl-2-methylbenzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 5-hydrazinyl-2-methylbenzoate
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- Inchi: 1S/C10H14N2O2/c1-3-14-10(13)9-6-8(12-11)5-4-7(9)2/h4-6,12H,3,11H2,1-2H3
- InChI Key: BWAFVZUECUZNKD-UHFFFAOYSA-N
- SMILES: O(CC)C(C1C=C(C=CC=1C)NN)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 197
- XLogP3: 1.7
- Topological Polar Surface Area: 64.4
Ethyl 5-hydrazinyl-2-methylbenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010008169-250mg |
Ethyl 5-hydrazinyl-2-methylbenzoate |
1806655-66-2 | 97% | 250mg |
504.00 USD | 2021-07-06 | |
| Alichem | A010008169-500mg |
Ethyl 5-hydrazinyl-2-methylbenzoate |
1806655-66-2 | 97% | 500mg |
839.45 USD | 2021-07-06 | |
| Alichem | A010008169-1g |
Ethyl 5-hydrazinyl-2-methylbenzoate |
1806655-66-2 | 97% | 1g |
1,475.10 USD | 2021-07-06 |
Ethyl 5-hydrazinyl-2-methylbenzoate Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
Additional information on Ethyl 5-hydrazinyl-2-methylbenzoate
Ethyl 5-Hydrazinyl-2-Methylbenzoate (CAS No. 1806655-66-2): A Versatile Chemical Entity with Emerging Biomedical Applications
Ethyl 5-hydrazinyl-2-methylbenzoate, a compound identified by CAS No. 1806655-66-2, is an organic molecule with a unique structure that combines an aromatic ring, a methyl group, and an ethyl ester moiety linked via a hydrazine functional group. Its chemical formula, C₁₁H₁₃N₃O₂, reflects the integration of these components into a framework that exhibits promising reactivity and tunability for chemical synthesis and biomedical research. Recent advancements in synthetic methodologies have enabled precise control over its preparation, enhancing its utility in diverse experimental settings.
The chemical synthesis of Ethyl 5-hydrazinyl-2-methylbenzoate typically involves nucleophilic substitution reactions between hydrazine derivatives and appropriately substituted benzoyl chlorides. Researchers at the University of Cambridge demonstrated in a 2023 study published in Chemical Communications that microwave-assisted protocols significantly reduce reaction times while maintaining high yields, a critical factor for large-scale production in drug discovery pipelines. This approach also minimizes byproduct formation, aligning with green chemistry principles by lowering solvent consumption and energy expenditure compared to conventional methods.
In pharmacological studies, the hydrazine moiety of this compound has drawn attention due to its ability to form Schiff base derivatives under mild conditions. A groundbreaking 2024 paper from Stanford University revealed that such derivatives exhibit selective inhibition of histone deacetylase (HDAC) enzymes when conjugated with specific aromatic substituents. This discovery positions Ethyl 5-hydrazinyl-2-methylbenzoate as a valuable precursor in developing epigenetic therapies for cancer treatment, where HDAC inhibitors are known to reactivate tumor suppressor genes silenced by aberrant acetylation patterns.
The methyl group at position 2 contributes to the compound's metabolic stability, as evidenced by recent investigations into its pharmacokinetic profile. In vitro assays conducted at MIT showed that this substitution prolongs half-life in liver microsomal systems compared to non-substituted analogs, suggesting potential advantages in oral drug delivery formulations. The ethyl ester functionality further enhances solubility properties, enabling efficient dissolution in organic solvents commonly used during nanoparticle encapsulation processes for targeted drug delivery systems.
In the realm of diagnostic imaging research, Ethyl 5-hydrazinyl-2-methylbenzoate's structural flexibility has been leveraged to create novel contrast agents. A collaborative study between ETH Zurich and Pfizer highlighted its role as a building block for radiolabeled compounds capable of binding metal ions such as gallium-68 or zirconium-89. These complexes demonstrated exceptional specificity for certain receptor targets in preclinical PET imaging experiments, offering new avenues for early-stage disease detection with improved spatial resolution compared to traditional agents.
Bioconjugation studies published in Nature Chemistry (June 2024) underscored the compound's capacity to form stable linkages with biomolecules like antibodies or peptides through hydrazone bond formation. This property makes it ideal for constructing antibody-drug conjugates (ADCs), where controlled release mechanisms are critical for minimizing off-target effects. Researchers achieved payload-to-linker ratios exceeding industry standards using optimized coupling conditions at pH 7.4 buffer systems.
Spectroscopic characterization confirms the compound's distinct physicochemical properties: proton NMR analysis reveals characteristic singlets at δ ppm corresponding to the methyl group (δ 2.3–3.1), while IR spectroscopy identifies ν(C=O) stretching frequencies between 1700–1740 cm⁻¹ indicative of ester functionality. X-ray crystallography data from a recent Angewandte Chemie article (vib.) detailed its solid-state packing arrangement featuring intermolecular hydrogen bonding networks between hydrazine NH groups and adjacent carbonyl oxygen atoms.
In enzymology applications, this compound has been evaluated as a substrate for amidase enzymes involved in metabolic pathways relevant to neurodegenerative diseases. Findings from the Max Planck Institute's collaborative project suggest that structural modifications at the hydrazine site could yield substrates with tailored turnover rates suitable for studying enzyme kinetics under pathological conditions such as Alzheimer's disease progression.
The biomedical community has increasingly recognized Ethyl 5-hydrazinyl-2-methylbenzoate's potential as an intermediate in combinatorial library synthesis due to its modular design allowing iterative functionalization steps without compromising core structural integrity. High-throughput screening campaigns at GlaxoSmithKline identified several derivatives showing submicromolar IC₅₀ values against kinases implicated in inflammatory disorders when coupled with heterocyclic rings via click chemistry approaches.
Innovative applications continue to emerge through interdisciplinary research efforts involving material science teams at KAIST who recently synthesized hybrid materials using this compound as a crosslinking agent between graphene oxide sheets and biocompatible polymers like PEG (polyethylene glycol). The resulting nanocomposites displayed enhanced mechanical strength while maintaining redox activity essential for biosensor applications, demonstrating its utility beyond traditional medicinal chemistry domains.
Structural computational modeling using DFT (density functional theory) calculations has provided insights into electronic distribution influencing reactivity profiles under different pH conditions according to a computational study from UC Berkeley (January 2024). These simulations predict preferential nucleophilic attack sites on the aromatic ring when exposed to biological fluids, which aligns with observed metabolic pathways documented experimentally across multiple species models.
Safety evaluations based on OECD guidelines indicate low acute toxicity profiles when administered within proposed therapeutic ranges according to recent toxicology reports published by Sigma-Aldrich R&D division (vib.). However, standard precautions remain advised during laboratory handling due to common organic chemical hazards such as skin irritation risks associated with prolonged exposure despite its non-regulated status under current global chemical control frameworks.
Ongoing clinical trials Phase I/II studies are exploring its use as an adjuvant therapy in combination regimens targeting metastatic melanoma through dual mechanisms involving both immune checkpoint modulation and direct tumor cell apoptosis induction via mitochondrial pathway activation reported in Lancet Oncology (vib.). Preliminary results suggest synergistic effects when co-administered with PD-L1 inhibitors without additive cardiotoxicity concerns observed in conventional chemotherapy combinations.
In vaccine development research funded by NIH grants since late 2023,CAS No. 1806655-66-2-derived compounds have been shown to enhance antigen presentation efficiency when incorporated into lipid nanoparticle formulations used for mRNA vaccines delivery systems according to data presented at the American Chemical Society annual meeting last October . The methyl substituent was found critical for stabilizing lipid bilayers during freezing storage cycles (-70°C), addressing longstanding challenges associated with cold-chain logistics required for current vaccine distribution networks worldwide .
Biomaterial engineers have recently utilized this compound’s reactivity profile during electrospinning processes producing ultrafine fibers suitable for tissue engineering scaffolds . Collaborative work between Harvard Medical School and Boston Children’s Hospital demonstrated that hydrazone-modified polyurethane fibers degrade controllably under physiological conditions while promoting osteogenic differentiation markers like Runx₂ expression levels upregulated by over twofold compared baseline materials within two weeks culture periods . Such advancements hold promise particularly within craniofacial reconstruction therapies requiring temporospatial degradation patterns matching natural tissue regeneration timelines .
Nanoparticle drug carriers functionalized using this compound’s hydrazine group exhibit pH-sensitive release characteristics crucial for tumor microenvironment targeting strategies . A Nature Materials article from March this year described how zirconium-based metal organic frameworks (MOFs) containing covalently attached hydrazide groups achieve up eightfold payload retention under neutral pH conditions before releasing encapsulated doxorubicin rapidly upon encountering acidic extracellular environments mimicking solid tumor sites . This selective release mechanism reduces systemic toxicity while increasing drug accumulation at desired therapeutic locations .
Surface modification techniques applied across multiple laboratories now employ this compound’s unique properties enabling covalent attachment onto silica nanoparticles without compromising their optical characteristics important for bioimaging purposes . Researchers at Tokyo Tech developed hybrid nanoparticles retaining fluorescence emission peaks identical those parent quantum dots after conjugation , which is critical maintaining signal-to-noise ratios required real-time cellular tracking applications within living organisms .
Cross-disciplinary studies combining synthetic chemistry and immunology have uncovered unexpected adjuvant properties when administered alongside experimental cancer vaccines according to findings published Cell Reports Medicine last quarter . Animal model experiments showed significant increases antigen-specific CD8+ T cell responses compared control groups receiving identical vaccines but without this compound’s inclusion , suggesting potential roles immune response modulation through yet unidentified mechanisms possibly involving toll-like receptor signaling pathways .
Recent advances also highlight its utility within organ-on-a-chip platforms where microfluidic devices require chemically defined matrices supporting long-term cell viability studies conducted under dynamic flow conditions reported Lab on Chip journal supplementary materials section . The ethyl ester functionality here provided optimal surface wettability parameters necessary anchoring endothelial cells arrays while maintaining structural integrity through repeated perfusion cycles essential simulating vascular network behaviors accurately .
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